Tetrahydrosiphonodiol

描述

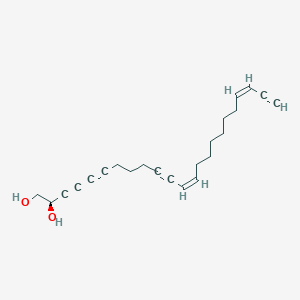

Structure

3D Structure

属性

分子式 |

C23H28O2 |

|---|---|

分子量 |

336.5 g/mol |

IUPAC 名称 |

(2R,12Z,20Z)-tricosa-12,20-dien-3,5,10,22-tetrayne-1,2-diol |

InChI |

InChI=1S/C23H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25)22-24/h1,3-4,11-12,23-25H,5-10,15-17,22H2/b4-3-,12-11-/t23-/m1/s1 |

InChI 键 |

HSDJVWPCHMTOCB-ULXABURLSA-N |

手性 SMILES |

C#C/C=C\CCCCCC/C=C\C#CCCCC#CC#C[C@H](CO)O |

规范 SMILES |

C#CC=CCCCCCCC=CC#CCCCC#CC#CC(CO)O |

同义词 |

siphonodiol tetrahydrosiphonodiol |

产品来源 |

United States |

Origin and Isolation of Tetrahydrosiphonodiol

Callyspongia Species as Producers of Polyacetylenes

The genus Callyspongia, belonging to the family Callyspongiidae and the order Haplosclerida, is a significant producer of bioactive natural products, including a notable variety of polyacetylenes. nih.govresearchgate.net This group of demosponges comprises approximately 180 taxonomically accepted species. nih.gov Research has identified over 200 metabolites from the Callyspongia genus, with polyacetylenes, terpenoids, and steroids being the most abundant classes. nih.govencyclopedia.pub

Specifically, the compound Tetrahydrosiphonodiol was isolated from the marine sponge Callyspongia lindgreni. mdpi.com Other polyacetylenes, such as siphonodiol (B1247534) and 14,15-dihydrosiphonodiol, have also been obtained from Callyspongia species, highlighting the genus's role as a key source of these compounds. nih.gov

Geographic Distribution of Source Organisms

The genus Callyspongia is widely distributed across global marine environments, primarily inhabiting tropical ecosystems. nih.govresearchgate.net These sponges are commonly found in the central and western Pacific Oceans, the Indian Ocean, the West Atlantic, and the East Pacific. researchgate.netresearchgate.net

Specific species of Callyspongia have been documented in various locations:

Callyspongia vaginalis (Branching Vase Sponge) is abundant in the tropical western Atlantic, including South Florida, the Bahamas, and the Caribbean. uwi.edusealifebase.se It typically inhabits shallow to mid-range coral reefs, rocky areas, and mangroves at depths of 2 to 70 meters. uwi.edusealifebase.se

Callyspongia truncata is known to inhabit the Western Central Pacific Ocean and has been found in the waters around Vietnam and Japan. wikipedia.org

Callyspongia aculeata is also found in the Caribbean, Florida, Bermuda, and the Bahamas, often on reef plateaus and deep reef slopes. wikipedia.organimalia.bio

Callyspongia plicifera (Azure Vase Sponge) is native to the Bahamas. wikipedia.org

A Callyspongia species that yielded several polyacetylenes was collected from the Red Sea. acs.org

Biosynthetic Investigations of Tetrahydrosiphonodiol

Proposed Biosynthetic Pathways for Marine Polyacetylenes

The biosynthesis of the vast majority of polyacetylenes, including those found in marine sponges, is understood to originate from fatty acid metabolism. nih.govresearchgate.netnih.govmdpi.com These pathways begin with common C16 and C18 fatty acids, which undergo a series of modifications to introduce the characteristic triple bonds and other functional groups. nih.gov

The prevailing model for the formation of the acetylenic, or triple, bond is through an oxidative dehydrogenation mechanism, also known as desaturation. nih.govresearchgate.net This process is thought to occur on a pre-existing double bond within the fatty acid chain. A key precursor in many proposed polyacetylene pathways is linoleic acid, a common C18 polyunsaturated fatty acid. researchgate.netmdpi.com The biosynthetic journey is believed to proceed via the "crepenynate pathway". researchgate.netmdpi.com This pathway is initiated by the conversion of linoleic acid into crepenynic acid, the first intermediate containing a triple bond. researchgate.netmdpi.com This conversion is a critical step, marking the entry point into polyacetylene synthesis.

From crepenynic acid, a cascade of further enzymatic reactions can occur. These modifications lead to the immense structural diversity observed in natural polyacetylenes. The processes include:

Further Desaturation: Additional double or triple bonds can be introduced into the carbon chain. mdpi.com

Chain Shortening or Elongation: The fatty acid backbone can be clipped or extended. nih.govresearchgate.net

Oxidative Modifications: Functional groups such as hydroxyls (alcohols), epoxides, or ketones are added to the structure. nih.gov

For C18 polyacetylenes like tetrahydrosiphonodiol, the pathway likely involves the modification of a full-length C18 acyl chain derived from precursors like oleic acid and linoleic acid. nih.govresearchgate.net The specific sequence of hydroxylation and desaturation events shapes the final structure of the molecule.

Isotopic Labeling Studies in Biosynthesis Elucidation

The foundational evidence for the fatty acid origin of polyacetylenes comes from isotopic labeling experiments conducted between 1960 and 1990. nih.govnih.gov These powerful studies involve feeding an organism with a precursor molecule that has been enriched with a heavy, non-radioactive isotope (like ¹³C) or a radioactive isotope (like ¹⁴C or ³H). mdpi.comresearchgate.net By tracing the location of these labels in the final natural product, scientists can definitively map the metabolic flow from precursor to product.

While specific isotopic labeling studies exclusively for this compound are not detailed in the literature, extensive experiments on related polyacetylenes in plants and other organisms have established the general principles. For instance, feeding experiments with ¹⁴C- and ³H-labeled fatty acid precursors have confirmed their direct incorporation into polyacetylene structures. mdpi.com

In a study on the biosynthesis of panaxynol (B1672038) and panaxydol, C17 polyacetylenes from Panax ginseng, feeding the organism with [U-¹³C₆]glucose led to the isolation of labeled polyacetylenes. semanticscholar.org Analysis of the labeling pattern confirmed that their carbon backbone was assembled from acetyl-CoA/malonyl-CoA units, consistent with fatty acid biosynthesis, and pointed to crepenynic acid as a likely intermediate. semanticscholar.org This type of experiment, which traces the intact incorporation of two-carbon units (¹³C₂ pairs) from labeled glucose, is a hallmark of the polyketide or fatty acid pathways. semanticscholar.org Such studies provide strong experimental proof for the proposed biosynthetic routes and are crucial for validating pathway hypotheses derived from structural analysis alone. mdpi.comsemanticscholar.org

Enzymatic Mechanisms in this compound Formation

The conversion of a simple fatty acid into a complex polyacetylene like this compound is orchestrated by a suite of specialized enzymes. Although the specific enzymes for this compound biosynthesis in marine sponges have not been isolated and characterized, their functions can be inferred from extensive research on similar pathways in other organisms, particularly plants. nih.govmdpi.com

The key enzymatic players belong to the desaturase family, specifically variants of the Fatty Acid Desaturase 2 (FAD2) enzyme. mdpi.comoup.comcarrotomics.org These enzymes are responsible for creating carbon-carbon double and triple bonds. The main enzymatic activities proposed are:

Desaturases: These enzymes introduce double bonds into the fatty acid chain. For example, a Δ12-desaturase converts oleic acid into linoleic acid, a crucial step that provides the substrate for the first triple bond formation. mdpi.com

Acetylenases: These are functionally diverse FAD2-type enzymes that catalyze the conversion of a double bond into a triple bond. researchgate.netmdpi.commdpi.com The acetylenase that converts linoleic acid to crepenynic acid is a cornerstone of many polyacetylene biosynthetic pathways. mdpi.comoup.com

Hydroxylases: The introduction of hydroxyl (-OH) groups, such as those present in this compound, is catalyzed by hydroxylase enzymes. Some FAD2 variants are known to possess this function, adding an -OH group to the fatty acid chain. researchgate.net

Further Modifying Enzymes: Other enzymes are responsible for subsequent reactions like epoxidation, chain shortening, or forming additional double and triple bonds to generate the final complex structure. researchgate.netmdpi.com

In the context of this compound, the biosynthesis would begin with a C18 fatty acid. A desaturase would create linoleic acid, which is then acted upon by an acetylenase to form crepenynic acid. researchgate.netmdpi.com Subsequent actions by other desaturases would create the additional triple bonds, while specific hydroxylases would install the alcohol functional groups at the precise positions seen in the final this compound molecule. The entire process is a coordinated enzymatic assembly line that transforms a common metabolite into a specialized bioactive compound. nih.govfrontiersin.org

Pharmacological Activity Studies Non Human of Tetrahydrosiphonodiol

General Biological Activity Spectrum in Research Models

Tetrahydrosiphonodiol is part of a broader class of bioactive compounds known as polyacetylenes, which are frequently isolated from marine sponges of the genus Callyspongia. nih.gov These compounds are known to exhibit a wide range of biological activities, including cytotoxic and antimicrobial effects. researchgate.net Marine polyacetylenes, in general, are recognized for their diverse pharmacological potential, which includes antimicrobial, antifouling, cytotoxic, antiviral, and anti-inflammatory properties. researchgate.net

Antimicrobial Activity Investigations (Fungal and Bacterial Models)

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, studies on the closely related compound, siphonodiol (B1247534), provide insights into the potential antimicrobial activities of this structural class. Siphonodiol has demonstrated a moderate antibacterial effect against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL and against Streptococcus pyogenes C-203 with an MIC of 6.2 µg/mL. In terms of antifungal activity, siphonodiol exhibited weak activity against Trichophyton asteroids with an MIC of 25.0 µg/mL.

| Compound | Organism | Activity Type | MIC (µg/mL) |

|---|---|---|---|

| Siphonodiol | Staphylococcus aureus | Antibacterial | 12.5 |

| Siphonodiol | Streptococcus pyogenes C-203 | Antibacterial | 6.2 |

| Siphonodiol | Trichophyton asteroids | Antifungal | 25.0 |

Antifouling Potential in Marine Ecological Models

Research into the antifouling properties of compounds from the marine sponge Siphonodictyon coralliphagum, a known source of siphonodiol and related polyacetylenes, has shown promising results. ijpbms.comresearchgate.net Extracts from this sponge have demonstrated significant antifouling activity against marine biofouling organisms in field tests. ijpbms.com Further analysis of the active fractions revealed the presence of a cyclic aliphatic compound with keto-enol and methyl aliphatic groups, a description consistent with the structural features of polyacetylenes like this compound. ijpbms.com Additionally, other polyacetylenes isolated from sponges of the genus Callyspongia have shown potent antifouling activity against the barnacle Balanus amphitrite larvae, with ED50 values ranging from 0.24 to 4.5 μg/mL. nih.gov

Metamorphosis-Inducing Activity in Larval Models

Certain polyacetylenes derived from marine sponges have been found to induce metamorphosis in marine invertebrate larvae. For instance, callyberyne A, a polyacetylene from a Callyspongia species, has demonstrated potent metamorphosis-inducing activity in the larvae of the ascidian Halocynthia roretzi. nih.gov This suggests that compounds with a similar polyacetylene backbone, such as this compound, may possess the ability to influence larval development and settlement processes in marine ecosystems. However, direct studies on the metamorphosis-inducing activity of this compound itself are not yet available.

Enzyme Inhibition Studies (e.g., H,K-ATPase)

A significant biological activity associated with siphonodiol, a close structural analog of this compound, is the inhibition of the gastric H,K-ATPase. This enzyme, also known as the proton pump, is responsible for the acidification of the stomach. Siphonodiol has been identified as a potent inhibitor of this enzyme. nih.govmdpi.comresearchgate.net The inhibition of H,K-ATPase is a key mechanism for reducing gastric acid secretion and is the target for many anti-ulcer drugs. nih.gov The inhibitory action of siphonodiol on this critical enzyme highlights a potential therapeutic application for this class of marine-derived polyacetylenes.

| Compound | Enzyme | Activity |

|---|---|---|

| Siphonodiol | H,K-ATPase | Inhibition |

Cellular Mechanisms of Action for this compound and Analogs

The precise cellular mechanisms of action for this compound have not been extensively elucidated. However, studies on the broader class of polyacetylenes from marine sponges provide some general insights into their potential modes of action.

Apoptosis Induction in Cellular Systems

While direct evidence for apoptosis induction by this compound is currently lacking, research on other marine sponge-derived polyacetylenes suggests that this class of compounds can exert cytotoxic effects through the induction of apoptosis. researchgate.netnih.gov Some polyacetylenes have been shown to inhibit DNA replication, which can be a trigger for apoptosis. nih.gov Furthermore, certain polyacetylenes are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of key apoptotic signaling pathways. preprints.orgnih.govnih.gov For instance, polyacetylenes from the Red Sea sponge Callyspongia siphonella have been found to induce apoptosis in HCT-116 cells. nih.gov These findings suggest that a potential mechanism of action for the observed biological activities of this compound and its analogs could involve the activation of programmed cell death pathways.

Research on this compound Remains Limited in Key Pharmacological Areas

Scientific investigation into the specific pharmacological activities of the chemical compound this compound is still in its nascent stages, with a notable absence of published studies on its effects on cell cycle modulation, mitochondrial pathways, and signaling pathway interference. Furthermore, there is no available research detailing the structure-activity relationships (SAR) of its derivatives.

While the synthesis of (-)-Tetrahydrosiphonodiol, a bioactive polyacetylene originating from marine sponges, has been successfully achieved, the subsequent exploration of its detailed pharmacological profile appears to be limited. researchgate.net The primary focus of the available literature has been on its synthesis and its relation to similar compounds like (-)-siphonodiol, which has demonstrated antifungal properties. researchgate.net

Currently, there is no scientific literature available that investigates the impact of this compound on the cell cycle of any cell lines. Studies that would elucidate its potential to induce cell cycle arrest at various checkpoints (G1, S, G2, M) or modulate the expression of key cell cycle regulatory proteins are not present in the public domain.

Similarly, the role of this compound in the mitochondrial pathway of apoptosis or other mitochondrial functions remains uninvestigated. There are no reports on whether this compound can induce mitochondrial outer membrane permeabilization (MOMP), trigger the release of cytochrome c, or affect the expression of Bcl-2 family proteins, which are critical events in the intrinsic apoptotic pathway.

The broader impact of this compound on intracellular signaling pathways is also an unexplored area of research. Key signaling cascades that are often implicated in various cellular processes and are common targets for therapeutic agents have not been studied in the context of this specific compound.

Consequently, without foundational biological activity data, the structure-activity relationship (SAR) analysis of this compound derivatives has not been undertaken. The elucidation of key pharmacophores and the understanding of how structural modifications might influence biological responses are dependent on initial findings of significant pharmacological effects, which are currently lacking.

Pre Clinical Research Methodologies for Tetrahydrosiphonodiol Evaluation

In Vitro Research Models for Tetrahydrosiphonodiol Activity

Initial screening and mechanistic studies for this compound rely on a suite of in vitro models. These laboratory-based assays provide the foundational data on the compound's biological effects at a cellular and molecular level, guiding further development.

Cell Culture Systems for Biological Assays

Cell culture systems are indispensable for the initial evaluation of the biological activities of this compound, particularly for assessing its cytotoxic or cytostatic potential. The selection of cell lines is critical and should be based on the therapeutic area of interest. Given that polyacetylenes isolated from marine sponges have demonstrated significant cytotoxic effects, a panel of human cancer cell lines is a primary model system. nih.govwiley.comcapes.gov.br For instance, polyacetylenes from the marine sponge genus Petrosia have shown cytotoxicity against various human tumor cell lines, indicating that similar cancer cell lines would be appropriate for testing this compound. nih.govwiley.comcapes.gov.br

Commonly used cell lines for screening compounds from marine sponges include:

Human hepatocellular carcinoma (e.g., HepG2) wiley.com

Human melanoma (e.g., A375) wiley.com

Human colorectal carcinoma (e.g., HT29) wiley.com

Human breast cancer (e.g., MCF-7)

Human prostate cancer (e.g., PC-3)

Human lung cancer (e.g., A549)

Beyond cancer, other cell systems can be employed to investigate different biological activities. To explore potential immunomodulatory effects, human monocyte-derived dendritic cells (DCs) can be used. These primary cells can be cultured and exposed to the test compound, alone or in combination with an immune stimulus like lipopolysaccharide (LPS), to assess effects on cell maturation, antigen presentation, and cytokine production.

The following interactive table summarizes the cytotoxic activity of various polyacetylenes from marine sponges against different cancer cell lines, providing a reference for potential assays for this compound.

| Compound Class | Source Organism | Tested Cell Line | Endpoint | Reported Activity (IC₅₀) |

| Pellynols | Petrosia sp. | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 1.4–4.4 µM |

| Pellynols | Petrosia sp. | A375 (Melanoma) | Cytotoxicity | 1.4–4.4 µM |

| Pellynols | Petrosia sp. | HT29 (Colorectal Carcinoma) | Cytotoxicity | 1.4–4.4 µM |

| Polyacetylenic Alcohols | Petrosia sp. | Panel of Human Solid Tumor Lines | Cytotoxicity | Considerable Activity |

Biochemical Assays for Target Identification

Once biological activity is confirmed in cell-based assays, biochemical assays are employed to identify the specific molecular targets and mechanisms of action of this compound. These cell-free systems allow for the direct measurement of a compound's effect on purified enzymes or proteins.

Based on studies of similar polyacetylenes, promising biochemical assays for this compound would include those investigating enzymes involved in DNA replication and maintenance. nih.gov For example, polyacetylenes from a Petrosia sponge were found to inhibit DNA topoisomerase I and DNA polymerase alpha-primase. nih.gov Therefore, specific assays could include:

DNA Topoisomerase I Inhibition Assay: This assay measures the ability of this compound to prevent the relaxation of supercoiled DNA by purified topoisomerase I.

DNA Polymerase Inhibition Assay: This assay quantifies the effect of the compound on the activity of DNA polymerases, key enzymes in DNA synthesis. nih.gov

Furthermore, a broad range of enzyme inhibition assays can be utilized to screen for other potential targets. amegroups.cnmdpi.comdls.comevotec.com This can be guided by the results of cell-based assays or computational predictions. Examples include:

Kinase Inhibition Assays: To determine if this compound affects signaling pathways regulated by protein kinases.

Cytochrome P450 (CYP) Inhibition Assays: To assess the potential for drug-drug interactions by measuring the inhibition of major drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6). dls.comevotec.com

Cholinesterase Inhibition Assays: To evaluate potential effects on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), relevant for neurological research.

The determination of the half-maximal inhibitory concentration (IC₅₀) is a primary goal of these assays, providing a quantitative measure of the compound's potency against a specific target. evotec.com

Computational Modeling and In Silico Approaches

In silico methods are powerful predictive tools used in the early stages of preclinical research to forecast a compound's properties and guide wet-lab experimentation. bhsai.orgmdpi.com These computational approaches can save significant time and resources by prioritizing compounds and identifying potential liabilities.

For this compound, two key in silico approaches are particularly relevant:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (this compound) to a specific protein target. nih.gov For example, if cell-based or biochemical assays suggest a particular enzyme is inhibited, molecular docking can be used to model the interaction at the atomic level. This can help to validate the target and provide insights into the mechanism of inhibition. Studies on other compounds from Callyspongia, such as callypyrones, have successfully used molecular docking to investigate interactions with targets like angiotensin-converting enzyme (ACE). researchgate.net

ADMET Prediction: This involves using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.comresearchgate.netnih.gov Various software tools and web servers (e.g., SwissADME, ADMETLab) can calculate key physicochemical and pharmacokinetic parameters. mdpi.comnih.gov These predictions help to assess the "drug-likeness" of this compound and identify potential issues such as poor absorption or potential toxicity before committing to more complex studies.

In Vivo Research Models for this compound Activity

While in vitro and in silico studies provide crucial preliminary data, in vivo research is essential to understand the biological effects of this compound in a whole, living organism. mattek.com It is important to note that a review of the literature indicates a general lack of in vivo data for many secondary metabolites from Callyspongia species, including this compound. mdpi.com However, methodologies from studies on other compounds from this genus can inform the design of potential future in vivo research.

Selection and Justification of Animal Models (Non-Human)

The choice of an appropriate animal model is paramount and depends entirely on the specific biological activity being investigated. nih.govadvancedsciencenews.com The model must be relevant to the human condition it aims to mimic. Based on the known activities of compounds from the Callyspongia genus, several non-human animal models could be justified for future studies on this compound.

Rodent Models for Anti-inflammatory Activity: Callysterol, a steroid from Callyspongia siphonella, was evaluated for anti-inflammatory activity using a rat paw edema model. mdpi.com In this model, inflammation is induced in the paw of a rat, and the reduction in swelling (edema) following treatment is measured. This established model would be appropriate to test the potential anti-inflammatory effects of this compound.

Rodent Models for Wound Healing: An extract from Callyspongia sp. was recently tested for its wound repair potential in an immunosuppressed rat model. wiley.com This type of model, where the immune system is suppressed to better isolate the effects of the treatment on tissue regeneration, would be justified if in vitro assays suggest this compound has roles in cell proliferation or tissue repair.

Murine Xenograft Models for Anticancer Activity: If in vitro cytotoxicity against cancer cell lines is confirmed, the next step is often to use a xenograft model. nih.gov This typically involves implanting human tumor cells into immunocompromised mice (e.g., nude mice). The effect of this compound on tumor growth, progression, and animal survival would be the primary endpoints. The selection of the mouse strain and the human cancer cell line would be guided by the initial in vitro findings.

Experimental Design in Animal Studies

A robust experimental design is critical for obtaining reproducible and translatable in vivo data. lqventures.comnih.gov Any animal study for this compound must adhere to strict ethical guidelines and established best practices, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines. wiley.com

Key elements of the experimental design would include:

Control Groups: The inclusion of appropriate control groups is fundamental. This typically involves a negative control group (vehicle only) to account for any effects of the delivery substance and a positive control group (a known active drug) to validate the sensitivity of the model.

Randomization and Blinding: Animals should be randomly assigned to treatment groups to avoid selection bias. Blinding of both the individuals administering the treatment and those assessing the outcomes is crucial to prevent observer bias.

Statistical Analysis: The number of animals per group should be determined by a power analysis to ensure the study is sufficiently powered to detect a statistically significant effect. The statistical methods for analyzing the data must be pre-specified.

By following this structured, multi-faceted preclinical evaluation process, the therapeutic potential of this compound can be systematically investigated, from its basic cellular effects to its potential efficacy in a living system.

Pharmacodynamic Studies in Animal Models

Pharmacodynamic (PD) studies are fundamental in pre-clinical research, designed to investigate what a drug does to the body. als.netlabtoo.com These studies determine the mechanism of action and the relationship between drug concentration and the observed physiological effect. For a novel compound such as this compound, PD studies in animal models are essential to translate early in vitro findings into a more comprehensive understanding of its potential therapeutic efficacy. eupati.eu

Animal models are selected based on their ability to mimic a specific human disease or condition. wiley.com For instance, if initial screenings suggest this compound has anti-inflammatory properties, a rodent model of induced inflammation would be appropriate. Researchers would then observe biological and behavioral responses to the compound. The goal is to link the administration of the compound to a measurable biological effect, thereby establishing its primary pharmacodynamic profile. eupati.eu

While comprehensive pharmacodynamic studies focused specifically on the isolated compound this compound are not extensively detailed in current literature, research on crude extracts from its source genus, Callyspongia, provides a rationale for such investigations. For example, extracts from Callyspongia sp. have been evaluated in rat models for wound healing capabilities, demonstrating the potential of its constituent compounds in tissue regeneration processes. nih.gov Such findings encourage future in vivo studies on isolated metabolites like this compound to pinpoint the specific molecules responsible for the observed effects.

Pharmacodynamic studies typically generate data that correlate compound exposure with a specific biological endpoint. The table below illustrates the type of data that would be collected in a hypothetical animal study investigating the anti-inflammatory effects of this compound.

Table 1: Illustrative Pharmacodynamic Data from a Hypothetical Animal Model of Inflammation

| Animal Group | Biomarker: Paw Edema Volume (mL) | Biomarker: TNF-α Level (pg/mL) |

|---|---|---|

| Control (Vehicle) | 1.5 ± 0.2 | 350 ± 45 |

| Reference Drug | 0.6 ± 0.1 | 120 ± 20 |

| This compound Group A | 1.1 ± 0.3 | 240 ± 30 |

| This compound Group B | 0.8 ± 0.2 | 180 ± 25 |

Note: Data are hypothetical and for illustrative purposes only.

Advanced Approaches in Pre-clinical Evaluation

Beyond traditional animal models, cutting-edge technologies offer deeper insights into a compound's biological activity and safety profile, bridging the gap between preclinical data and human clinical trials. thno.orgwikipedia.org

Organ-on-a-Chip Systems for Mechanistic Research

Organ-on-a-Chip (OOC) technology represents a significant advance in in vitro modeling. mdpi.comnih.gov These microfluidic devices are engineered to recapitulate the key functional units of human organs, such as the lung, liver, or kidney, by culturing human cells in a 3D microenvironment that mimics the organ's physiological conditions, including mechanical forces and tissue-tissue interfaces. mdpi.comnih.gov

For a marine-derived compound like this compound, OOCs offer a powerful platform for mechanistic research that can reduce the reliance on animal testing. thno.org For example, a "liver-on-a-chip" could be used to study its metabolism and potential hepatotoxicity, while a "tumor-on-a-chip" could be used to investigate its anti-cancer effects on patient-derived cells, offering a glimpse into personalized therapeutic potential. wikipedia.org These systems allow for real-time imaging and analysis of cellular responses with a high degree of precision. nih.gov

Currently, there are no published studies that have specifically utilized Organ-on-a-Chip systems to evaluate this compound. However, the application of this technology is a logical next step in its preclinical development pipeline to explore its mechanisms of action in a human-relevant context.

Table 2: Example of an Organ-on-a-Chip Experimental Design for this compound

| Parameter | Description |

|---|---|

| OOC Model | Human Liver-on-a-Chip (Hepatocytes co-cultured with Kupffer cells) |

| Cell Source | Primary human hepatocytes, induced pluripotent stem cells (iPSCs) |

| Compound Tested | This compound |

| Endpoints Measured | Cell Viability (Live/Dead staining), Cytochrome P450 enzyme activity, Inflammatory cytokine release (e.g., IL-6, TNF-α), Metabolite identification via mass spectrometry |

| Purpose | To assess metabolism and potential for drug-induced liver injury in a human-relevant system. |

Note: This table represents a potential experimental setup and is for illustrative purposes.

Toxicokinetic (TK) Analysis in Preclinical Development

Toxicokinetics (TK) is a specific application of pharmacokinetics (what the body does to a drug) that focuses on the relationship between the systemic exposure to a compound and its toxicity during non-clinical safety studies. nih.gov TK studies are crucial for drug development as they help establish a clear link between dose level, exposure duration, and any observed toxic effects in animal models. als.net The core components of TK analysis are the absorption, distribution, metabolism, and excretion (ADME) of the substance.

A TK analysis for this compound would involve administering the compound to animals and then measuring its concentration in biological matrices like plasma over time. This data is used to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). These parameters are vital for selecting appropriate doses for longer-term toxicology studies and for helping to extrapolate findings from animals to humans. researchgate.net

Specific toxicokinetic data for this compound are not available in the published literature. General studies on the source organism, Callyspongia sp., have investigated its capacity to accumulate certain elements, which relates to a broader environmental toxicological context rather than preclinical drug development. niph.go.jpnih.gov A formal TK study would be a required component of any investigational new drug program for this compound.

Table 3: Key Parameters Determined in a Typical Toxicokinetic Study

| TK Parameter | Description | Relevance |

|---|---|---|

| Cmax | Maximum observed concentration in plasma | Indicates the peak exposure after administration. |

| Tmax | Time at which Cmax is reached | Provides information on the rate of absorption. |

| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total systemic exposure to the compound. |

| t1/2 (Half-life) | Time required for the plasma concentration to decrease by half | Determines how long the compound stays in the body. |

| CL (Clearance) | Volume of plasma cleared of the compound per unit time | Measures the body's efficiency in eliminating the compound. |

Note: This table describes standard TK parameters, not specific results for this compound.

Integration of Omics Technologies

Omics technologies provide a global, high-throughput view of biological molecules and have revolutionized drug discovery. nih.gov These approaches include genomics (study of DNA), transcriptomics (RNA transcripts), proteomics (proteins), and metabolomics (metabolites). nih.gov By applying these technologies, researchers can develop a comprehensive understanding of a compound's mechanism of action, identify novel biomarkers, and uncover potential off-target effects.

For this compound, an integrated omics approach could be highly informative. For instance, treating cancer cells with the compound and then performing transcriptomic and proteomic analyses could reveal the specific cellular pathways that are perturbed, such as those involved in apoptosis or cell cycle regulation. Metabolomics could identify changes in the cellular metabolic profile, offering further clues about the compound's biological targets. nih.gov This multi-omics data provides a holistic picture of the drug's impact at a molecular level.

While metabolomic profiling has been used to characterize the chemical diversity of extracts from the Callyspongia genus nih.gov, a targeted multi-omics investigation into the specific effects of isolated this compound has not yet been reported. Such studies would be invaluable for elucidating its molecular mechanism of action and advancing its development as a potential therapeutic agent.

Table 4: Overview of Omics Technologies and Their Application to this compound Research

| Omics Technology | Biological Molecules Analyzed | Potential Research Question for this compound |

|---|---|---|

| Transcriptomics | RNA | Which genes show altered expression in response to the compound? |

| Proteomics | Proteins | Which protein levels or post-translational modifications change upon treatment? |

| Metabolomics | Metabolites (small molecules) | How does the compound alter the metabolic state of the cell? |

| Genomics | DNA | Are there specific genetic markers that predict sensitivity to the compound? |

Note: This table outlines the potential application of omics technologies.

Analytical Methodologies for Tetrahydrosiphonodiol Characterization and Research

Spectroscopic Techniques for Structure Elucidation

Mass Spectrometry (MS) for Molecular Characterization

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural analysis of tetrahydrosiphonodiol. This technique involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce a spectrum of product ions. uab.edusciex.com The fragmentation patterns are indicative of the molecule's structure.

In the analysis of complex molecules like this compound, collision-induced dissociation (CID) is a commonly employed fragmentation method. premierbiosoft.com During CID, the selected ion is accelerated and collided with a neutral gas, leading to bond breakage and the formation of characteristic fragment ions. premierbiosoft.com The resulting MS/MS spectrum provides valuable information about the molecule's substructures. For instance, the fragmentation of a related compound, (-)-siphonodiol, was successfully analyzed using tandem fast atom bombardment mass spectrometry (FAB-MS/MS). researchgate.net

The choice of MS/MS instrumentation can influence the quality and type of data obtained. Tandem quadrupole and high-resolution mass spectrometers (HRMS) like Quadrupole Time-of-Flight (QTof) are both utilized for quantitative and qualitative analysis. waters.com While tandem quadrupole MS is a widely adopted platform, HRMS offers high selectivity and the ability to collect both types of data. waters.com

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a vital technique for studying the stereochemistry of chiral molecules like this compound. wikipedia.orgjascoinc.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by an optically active molecule. wikipedia.orgjascoinc.com This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a molecule. rsc.org

Chromatographic Separation and Analysis

Chromatographic techniques are fundamental for the isolation and purification of this compound from its natural sources, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds like this compound. arlok.comglobalresearchonline.net The development of a robust HPLC method is crucial for achieving accurate and reproducible results. Key steps in method development include understanding the physicochemical properties of the analyte, selecting the appropriate stationary and mobile phases, and optimizing chromatographic conditions. globalresearchonline.net

For separating non-polar compounds, a C18 reversed-phase column is often a suitable choice. technologynetworks.com The mobile phase composition, including the type of organic solvent, buffer, and pH, can be adjusted to achieve the desired separation. technologynetworks.comsigmaaldrich.com Isocratic elution, where the mobile phase composition remains constant throughout the run, can be employed for simpler separations. remedypublications.com The choice of detector is also critical, with ultraviolet (UV) detectors being commonly used for drug analysis. arlok.com

| Parameter | Typical Starting Condition | Rationale |

| Column | C18, 5 µm particle size, 4.6 x 250 mm | Good for separation of non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Common solvents for reversed-phase chromatography, offering a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at a specific wavelength (e.g., 210 nm) | Many organic molecules absorb in the UV range. |

| Injection Volume | 10-20 µL | A typical volume for analytical injections. |

| This table presents a generic starting point for HPLC method development for a natural product like this compound. Actual conditions would need to be optimized based on experimental results. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique applicable to volatile or semi-volatile compounds. shimadzu.com.au For a compound to be suitable for GC analysis, it should be thermally stable and have a sufficiently low boiling point to be vaporized without decomposition. shimadzu.com.au The sample is injected into the GC system, vaporized, and carried by an inert gas through a column containing a stationary phase. adventchembio.com Separation is achieved based on the differential partitioning of the compounds between the mobile and stationary phases. shimadzu.com.au

The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. youtube.com The area under the peak in the resulting chromatogram is proportional to the amount of the compound present. youtube.com

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced analytical capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.netwiley.com This technique is particularly useful for the analysis of complex mixtures, allowing for the identification and quantification of individual components. wiley.com In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer, where the compounds are ionized and their mass-to-charge ratios are measured. technologynetworks.com LC-MS/MS, which incorporates tandem mass spectrometry, provides even greater specificity and structural information. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. thermofisher.complos.org It combines the separation power of GC with the identification capabilities of MS. notulaebotanicae.ro In GC-MS analysis, the separated compounds eluting from the GC column are directly introduced into the ion source of the mass spectrometer. notulaebotanicae.ro The resulting mass spectra can be compared to spectral libraries for compound identification. notulaebotanicae.ro GC-MS is widely used for the analysis of complex mixtures of volatile organic compounds. plos.org

| Technique | Separation Principle | Detection Principle | Key Advantages |

| LC-MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Measurement of the mass-to-charge ratio of ionized molecules. | High separation efficiency for a wide range of compounds, high sensitivity and selectivity. researchgate.netwiley.com |

| GC-MS | Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Measurement of the mass-to-charge ratio of ionized molecules. | Excellent for volatile and semi-volatile compounds, extensive spectral libraries for identification. thermofisher.complos.org |

| This table provides a comparative overview of LC-MS and GC-MS techniques. |

Other Advanced Analytical Approaches

Beyond the core techniques, other advanced analytical methods can provide further characterization of this compound. Techniques such as comprehensive two-dimensional gas chromatography (GCxGC) offer significantly increased peak capacity and sensitivity compared to conventional GC, making it suitable for resolving highly complex mixtures. sepsolve.com Additionally, advanced mass spectrometry fragmentation techniques like electron-transfer dissociation (ETD) can provide complementary information to CID, particularly for labile modifications. premierbiosoft.com The integration of ion mobility spectrometry with mass spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of the ions, which can help to distinguish between isomers. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis

For complex organic molecules like this compound, obtaining a single crystal suitable for XRD analysis is a critical step. The successful growth of a high-quality crystal allows for the unambiguous determination of the molecule's absolute stereochemistry, which is often challenging to establish solely through spectroscopic methods like NMR. researchgate.net While the stereoselective total synthesis of (-)-Tetrahydrosiphonodiol has been achieved, specific crystallographic data from single-crystal XRD analysis for this compound is not extensively reported in the reviewed scientific literature. acs.org However, the technique has been successfully applied to determine the absolute configurations of other complex natural products isolated from marine sponges, demonstrating its utility in this field. nih.govresearchgate.net

Research Findings:

Although specific XRD data for this compound is not available, the analysis of similar bioactive polyacetylenes from marine sources provides a template for the type of data that would be obtained. researchgate.net An XRD analysis would yield precise information on the crystal system, space group, and unit cell dimensions. This data is crucial for creating a definitive three-dimensional model of the molecule.

| Crystallographic Parameter | Example Value for a Polyacetylene Compound |

|---|---|

| Chemical Formula | C13H12O2 |

| Formula Weight | 200.23 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 6.1 Å, b = 10.5 Å, c = 18.2 Å |

| Volume | 1165 Å3 |

| Z (molecules per unit cell) | 4 |

X-ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. researchgate.net The method involves irradiating a sample with high-energy X-rays, which causes the atoms within the sample to excite and emit secondary, "fluorescent" X-rays. wgtn.ac.nz Each element emits fluorescent X-rays at a unique energy, creating a characteristic "fingerprint" that allows for both qualitative and quantitative analysis. researchgate.net XRF is highly effective for analyzing solids, liquids, and powders and can detect a wide range of elements, typically from sodium (Na) to uranium (U). researchgate.net

In the context of a purified natural product like this compound, XRF can serve as a rapid and precise method to confirm its elemental makeup and screen for the presence of any unexpected elements, such as halogens (bromine, chlorine) which are sometimes found in marine natural products. researchgate.net While comprehensive elemental studies have been conducted on marine sponges, reporting the presence of elements like silicon, oxygen, chlorine, aluminum, sodium, sulfur, iron, and calcium, specific XRF analysis data for isolated this compound is not available in the literature. tandfonline.com However, based on its known molecular formula, the theoretical elemental composition can be calculated.

Research Findings:

A theoretical analysis of this compound (C₁₃H₁₂O₂) indicates a composition primarily of carbon, hydrogen, and oxygen. An experimental XRF analysis on a pure sample would be expected to confirm the absence of other heavier elements.

| Element | Symbol | Atomic Mass | Number of Atoms | Mass Contribution (amu) | Percentage by Mass (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 77.98% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.04% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.98% |

Future Directions in Tetrahydrosiphonodiol Research

Development of Novel Synthetic Analogues for Enhanced Activity

The initial stereoselective synthesis of (-)-tetrahydrosiphonodiol has provided a critical foundation for chemists. researchgate.netacs.org This synthesis notably employed methods like the Cadiot-Chodkiewicz cross-coupling reaction to construct the core diyne structure of the molecule. researchgate.netresearchgate.net Future research will leverage this synthetic groundwork to create a library of novel analogues. The primary goal is to enhance the compound's biological activity, selectivity, and pharmacokinetic properties.

Key strategies in this area will include:

Structural Modification: Systematically altering various parts of the tetrahydrosiphonodiol scaffold, such as the length of the alkyl chains, the position and configuration of hydroxyl groups, and the nature of the polyyne segment.

Mechanism-Based Design: As the molecular targets of this compound are identified, analogues can be designed to optimize interactions with these targets, potentially leading to significantly increased potency.

Employing Advanced Synthetic Methods: Incorporating more recent and efficient catalytic reactions, such as Sonogashira couplings and other transition-metal-catalyzed processes, can streamline the synthesis of analogues and allow for the introduction of chemical diversity not easily accessible through earlier methods. researchgate.net The development of solid-phase synthesis approaches could also accelerate the creation of a diverse library of related compounds for screening. acs.org

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

While the chemical synthesis of this compound has been achieved, its natural production by marine sponges and their potential microbial symbionts remains a "black box." The biosynthetic pathways for marine polyacetylenes are largely unknown. Future research is poised to unravel this complex process, which could enable biotechnological production of the compound and its precursors.

Promising research avenues include:

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of the source organism (Callyspongia species) to identify gene clusters encoding for polyketide synthases (PKS), fatty acid synthases (FAS), and other enzymes like desaturases, acetylenases, and hydroxylases that are likely involved in polyacetylene biosynthesis.

Heterologous Expression: Once candidate genes are identified, they can be expressed in more manageable host organisms, such as fungi (Aspergillus niger) or yeast (Saccharomyces cerevisiae), to characterize the function of the encoded enzymes and reconstitute parts of the biosynthetic pathway. nih.gov

Metabolomic and Chemoproteomic Approaches: Using advanced analytical techniques to trace the flow of labeled precursors through the metabolic network of the sponge. core.ac.uk Chemoproteomics, which uses activity-based chemical probes, could be a powerful tool to directly identify the specific enzymes that interact with biosynthetic intermediates, a technique that has proven successful in elucidating complex plant natural product pathways. frontiersin.org This can help overcome the challenge of identifying specific enzymes from large superfamilies like cytochrome P450s. frontiersin.orgmpg.de

Advanced Mechanistic Studies at the Molecular and Subcellular Levels

To move this compound from a bioactive "hit" to a "lead" compound for drug development, a detailed understanding of its mechanism of action is essential. Current knowledge is limited to its observed effects on cells, but the direct molecular targets remain to be discovered.

Future mechanistic studies will focus on:

Target Identification: Employing techniques such as affinity chromatography, where a modified this compound analogue is used as bait to "pull down" its binding partners from cell lysates. The identified proteins can then be analyzed using mass spectrometry.

Structure-Activity Relationship (SAR) Analysis: Correlating the biological activity of the newly synthesized analogues (from section 8.1) with their specific structural features to build a comprehensive model of which parts of the molecule are essential for its effects.

Advanced Spectroscopy and In Situ Analysis: Using novel analytical tools to study the compound's interactions and effects in real-time. Techniques like photoionization and photoelectron photoion coincidence spectroscopy, while currently used more in catalysis, offer the potential to detect reactive intermediates and understand chemical transformations at a fundamental level, which could be adapted to study the compound's metabolic fate or mechanism. rsc.org

Cellular and Subcellular Localization: Using fluorescently tagged analogues to visualize the compound's distribution within the cell, providing clues as to its site of action, whether in the cytoplasm, nucleus, or specific organelles like the mitochondria.

Exploration of Additional Biological Activities in Diverse Research Models

Initial studies have revealed that this compound possesses promising biological activities, particularly cytotoxicity against various human cancer cell lines and the inhibition of RANKL-induced osteoclastogenesis, which is relevant to bone diseases like osteoporosis. mdpi.com

| Cell Line | Cancer Type | Reported Activity (IC₅₀) |

| PC-3 | Prostate Cancer | 7.9 ± 0.12–71.2 ± 0.34 μM mdpi.comnih.gov |

| A549 | Lung Cancer | 8.9 ± 0.01–87.2 ± 1.34 μM mdpi.comnih.gov |

| MCF-7 | Breast Cancer | 3.0 ± 0.4–46.3 ± 0.06 μM mdpi.comnih.gov |

| HepG-2 | Liver Cancer | 2.8 ± 0.4–18.7 ± 0.9 μM mdpi.comnih.gov |

| HCT-116 | Colon Cancer | Weak to Moderate Activity mdpi.com |

| Note: Activity ranges may reflect tests on this compound and related compounds from the source organism. |

Future research should broaden the scope of biological screening to uncover the full therapeutic potential of this compound and its future analogues. This exploration should include:

Screening against a Wider Panel of Targets: Testing for other activities commonly found in marine natural products, such as antiviral, antifungal, antimalarial, and anti-inflammatory effects. mdpi.com For instance, the related compound (-)-siphonodiol has shown antifungal activity. researchgate.net

Utilizing Diverse Research Models: Moving beyond single cancer cell lines to more complex models, including 3D organoids, co-culture systems, and eventually, in vivo animal models of diseases like cancer and osteoporosis.

Investigating Novel Therapeutic Areas: Based on its known inhibition of osteoclastogenesis, exploring its potential in other bone-related or inflammatory disorders. mdpi.com

Innovation in Analytical and Pre-clinical Methodologies for High-Throughput Screening

To efficiently evaluate the libraries of new synthetic analogues and explore a wide range of biological activities, a concurrent advancement in screening methodologies is required. High-throughput screening (HTS) is essential for rapidly identifying the most promising compounds. novapublishers.commdpi.com

Future innovations in this area will involve:

Development of Target-Specific Assays: Once molecular targets are identified (section 8.3), robust biochemical and cell-based assays must be developed for HTS to quickly measure the potency and selectivity of new analogues. nih.gov

Assay Miniaturization: Transitioning to ultra-high-throughput screening (uHTS) formats by miniaturizing assays into 384-well or 1536-well plates. This reduces the consumption of valuable synthetic compounds and reagents while increasing screening speed. nih.gov

Advanced Data Analysis: Implementing sophisticated computational tools to analyze the large datasets generated by HTS. This includes calculating metrics like half-maximal effective concentration (EC50) and drug sensitivity scores to rank compounds effectively. mdpi.com

High-Content Screening (HCS): Utilizing automated microscopy and image analysis to assess multiple cellular parameters simultaneously, providing deeper insights into a compound's effects on cell health, morphology, and specific signaling pathways.

Proteomic and Genotypic Screening Platforms: Integrating HTS with modern proteomic technologies, such as reverse phase protein arrays (RPPA), to provide a snapshot of how compounds affect cellular protein networks, offering a more holistic view of their mechanism of action. mdpi.com

常见问题

Basic Research Questions

Q. What are the established stereoselective synthesis routes for Tetrahydrosiphonodiol, and how do reaction conditions influence yield?

- Methodological Answer : The first stereoselective synthesis of (–)-tetrahydrosiphonodiol was achieved using palladium-catalyzed cross-coupling and regioselective epoxide ring-opening reactions. Key steps include chiral auxiliary-mediated asymmetric induction and catalytic hydrogenation for stereochemical control . A comparative analysis of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) shows that yields range from 45% to 78% depending on steric hindrance and electronic effects. For example, THF as a solvent improves reaction homogeneity, while elevated temperatures (60–80°C) accelerate epoxide opening but may reduce enantiomeric excess by 5–10% .

| Condition | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| THF, 60°C, Pd(OAc)₂ | 78 | 92 |

| DCM, RT, Pd(PPh₃)₄ | 45 | 85 |

Q. What experimental protocols are recommended for characterizing this compound's purity and structural identity?

- Methodological Answer : Characterization should combine spectroscopic and chromatographic methods:

NMR : ¹H and ¹³C NMR to confirm backbone structure and stereochemistry (e.g., vicinal coupling constants for diol configuration) .

HPLC-MS : Reverse-phase chromatography with a C18 column (ACN/water gradient) to assess purity (>95%) and detect trace impurities .

X-ray Crystallography : For absolute stereochemical confirmation, single-crystal analysis is critical, particularly when discrepancies arise in optical rotation data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

- Methodological Answer : Contradictions often stem from variability in assay conditions or compound stability. To address this:

- Standardize Bioassays : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control for oxygen sensitivity, as this compound degrades under prolonged light exposure .

- Statistical Meta-Analysis : Apply tools like PRISMA guidelines to aggregate data from multiple studies, adjusting for variables such as dosage (IC₅₀ ranges: 2.5–10 µM) and solvent carriers (DMSO vs. ethanol) .

- Contradiction Matrices : Use TRIZ-based frameworks to systematically map conflicting results (e.g., bioactivity vs. cytotoxicity) and identify experimental parameters requiring optimization .

Q. What strategies improve the scalability of this compound synthesis without compromising stereochemical integrity?

- Methodological Answer :

- Flow Chemistry : Continuous-flow systems reduce reaction times (from 24h to 2h) and enhance reproducibility by minimizing manual handling .

- Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd on mesoporous silica) improve recovery and reuse, reducing metal contamination in final products to <0.1 ppm .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate stereochemistry .

Q. How should researchers design dose-response experiments to assess this compound's anti-inflammatory effects?

- Methodological Answer :

- Dose Range : Test 0.1–50 µM concentrations, with triplicates at each level, to capture nonlinear responses (e.g., biphasic effects observed at >20 µM) .

- Controls : Include positive controls (e.g., dexamethasone) and vehicle-only controls to normalize baseline cytokine levels (TNF-α, IL-6) .

- Data Normalization : Use Z-score transformation to account for inter-experimental variability in primary cell cultures .

Data Analysis and Validation

Q. What statistical methods are most robust for analyzing structure-activity relationship (SAR) data in this compound derivatives?

- Methodological Answer :

- Multivariate Regression : Partial Least Squares (PLS) modeling correlates substituent electronic parameters (Hammett σ) with bioactivity, validated via bootstrapping (n=1000 iterations) .

- Cluster Analysis : Hierarchical clustering of IC₅₀ values identifies structurally similar derivatives with divergent activity profiles, guiding lead optimization .

- Error Propagation : Quantify uncertainties in IC₅₀ values using Monte Carlo simulations to assess confidence intervals (±0.5 µM at 95% CI) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with ethical guidelines when reporting this compound's toxicological data?

- Methodological Answer :

- FAIR Data Principles : Share raw datasets (e.g., LC-MS chromatograms, NMR spectra) in repositories like Zenodo with unique DOIs .

- IRIS Compliance : Align hazard assessments with EPA’s IRIS framework, particularly for environmental toxicity endpoints (e.g., LC₅₀ in Daphnia magna) .

- Dual-Audit Trails : Maintain electronic lab notebooks (ELNs) with timestamped entries and peer-review checkpoints to validate data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。